UNC0379

Epigenetics Selectivity Methyltransferase

Researchers dissecting SETD8-mediated H4K20 monomethylation often face confounding off-target effects with pan-KMT inhibitors. UNC0379 is the first substrate-competitive SETD8 inhibitor, enabling precise interrogation of SETD8-specific roles in DNA damage response, cell cycle, and transcriptional regulation. • Substrate-competitive (non-competitive with SAM cofactor); binding confirmed by ITC & SPR • IC50 7.3 µM; >100 µM against 15 other methyltransferases including G9a and GLP • Validated in glioblastoma xenograft synergy with adavosertib, antiviral HSV-1 latency, and T-cell antitumor activation models Supplied with rigorous HPLC and NMR characterization for reproducible experimental outcomes.

Molecular Formula C23H35N5O2
Molecular Weight 413.6 g/mol
Cat. No. B611570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0379
SynonymsUNC0379, UNC-0379, UNC 0379
Molecular FormulaC23H35N5O2
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC
InChIInChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26)
InChIKeyWEXCGGWTIDNVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to light beige solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC0379: Substrate-Competitive SETD8 Inhibitor


UNC0379 is a synthetic small-molecule inhibitor that acts as a selective, substrate-competitive antagonist of the lysine methyltransferase SETD8 (also known as KMT5A, PR-Set7, or SET8) [1]. SETD8 is the sole known methyltransferase that catalyzes monomethylation of histone H4 at lysine 20 (H4K20me1), a modification implicated in DNA damage response, transcriptional regulation, and cell cycle progression [2]. UNC0379 was originally identified through a screening campaign targeting a methyl-lysine reader protein and was subsequently characterized as the first substrate-competitive inhibitor of SETD8, distinguishing it from the only other known selective SETD8 inhibitor at the time, the cofactor-competitive marine natural product nahuoic acid A [3]. The compound exhibits an IC₅₀ value of 7.3 µM in a radioactive methyl transfer assay and a Kd of 18.3 µM as determined by isothermal titration calorimetry .

1
Mechanism Substrate-competitive SETD8 inhibitor; suitable for peptide-groove binding studies
2
Pathway Fit H4K20 monomethylation and chromatin regulation research
3
Selection Context Selectivity reported over 15 other methyltransferases; supports target-specific probe studies

Why UNC0379 Cannot Be Substituted by Pan-KMT Inhibitors


Substituting UNC0379 with a generic lysine methyltransferase (KMT) inhibitor or even a structurally related SETD8-targeted analog is scientifically unsound due to its unique substrate-competitive mechanism and demonstrated selectivity profile. UNC0379 is competitive with the peptide substrate but non-competitive with the cofactor S-adenosyl-L-methionine (SAM) [1]. This binding modality, confirmed by both isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) [2], fundamentally differs from the cofactor-competitive inhibitor nahuoic acid A and from SAM-competitive inhibitors targeting other KMTs like EZH2 or DOT1L [3]. Furthermore, UNC0379 exhibits robust selectivity for SETD8 over 15 other methyltransferases, including G9a and GLP, with IC₅₀ values exceeding 100 µM for these off-targets . Therefore, using a less selective pan-KMT inhibitor would introduce confounding off-target effects, while employing a cofactor-competitive SETD8 inhibitor would engage a distinct binding site and could yield different pharmacological outcomes.

!
Pan-KMT inhibitors may introduce off-target effects Less selective inhibitors may confound phenotype interpretation due to broader methyltransferase engagement
!
Cofactor-competitive inhibitors engage a distinct binding site SAM-competitive SETD8 inhibitors may not reproduce substrate-competitive pathway responses
!
Structural analogs require selectivity review Closely related SETD8-targeted analogs may shift isoform-selectivity profiles

UNC0379 Differentiated Evidence


SETD8 Selectivity Over Other Methyltransferases

UNC0379 demonstrates a clear selectivity advantage over a panel of 15 other methyltransferases, including the closely related KMTs G9a and GLP . This selectivity is critical for minimizing off-target effects in cellular and in vivo experiments [1].

SETD8 Selectivity
Head-to-head
SETD8 IC50 7.3 µM vs >100 µM across 15 other methyltransferases
Includes G9a and GLP; radioactive methyl transfer assay
Supports target-specific probe attribution in complex systems
Selectivity window >13-fold; reported in direct comparison
Epigenetics Selectivity Methyltransferase Chemical Probe

Substrate-Competitive vs. Cofactor-Competitive Inhibition

UNC0379 is the first reported substrate-competitive inhibitor of SETD8, binding to the peptide substrate groove rather than the SAM cofactor pocket [1]. This contrasts with nahuoic acid A, the only other known selective SETD8 inhibitor at the time of UNC0379's discovery, which is competitive with the SAM cofactor [2]. The binding modality was confirmed by ITC (Kd = 18.3 µM) and SPR .

Inhibition Mode
Head-to-head
Substrate-competitive (Kd 18.3 µM ITC) vs nahuoic acid A (SAM-competitive)
Binding modality confirmed by ITC and SPR
Enables orthogonal mechanistic studies of SETD8 enzyme function
Binding mode may affect pathway-response interpretation
Enzymology Mechanism of Action Drug Discovery Binding Kinetics

Synergy with Adavosertib in Glioblastoma Xenografts

In a murine xenograft model of glioblastoma (U251 cells), the combination of UNC0379 with the Wee1 inhibitor adavosertib resulted in a statistically significant and synergistic reduction in tumor growth compared to either agent alone [1]. While UNC0379 monotherapy showed an effect, the combination provided superior tumor growth inhibition at day 21 post-treatment initiation [2].

Xenograft Response
Reported
Reported combination endpoint response with adavosertib in U251 glioblastoma xenografts
UNC0379 10 mg/kg i.p.; p < 0.05 at day 21; CD1 mice
Supports model-response endpoint context for combination studies
Reported in single xenograft model; requires validation
Glioblastoma Xenograft Synergy Combination Therapy In Vivo Efficacy

HSV-1 Antiviral Activity and Chromatin Accessibility

UNC0379 potently suppressed HSV-1 immediate early (IE) gene transcription during lytic infection and repressed viral reactivation in a mouse ganglia explant model [1]. Mechanistically, UNC0379 treatment decreased global chromatin accessibility across the HSV-1 genome by 2.6-fold compared to vehicle control, as measured by ATAC-seq signal (mean RPGC) [2].

Chromatin Accessibility
Reported
2.6-fold decrease in HSV-1 genome chromatin accessibility vs vehicle
ATAC-seq mean RPGC signal; HSV-1 infected cells
Supports host-targeted antiviral chromatin research context
Reported suppression of IE gene transcription; model-dependent
Virology Antiviral Chromatin HSV-1 Epigenetics

UNC0379 Application Scenarios


Mechanistic Studies of Chromatin Regulation and DNA Damage

Based on its well-characterized substrate-competitive mechanism and selectivity over 15 other methyltransferases (IC₅₀ > 100 µM) , UNC0379 is ideally suited for dissecting the specific role of SETD8-mediated H4K20 monomethylation in DNA damage response, cell cycle progression, and transcriptional regulation. Its selectivity minimizes confounding off-target effects, enabling cleaner interpretation of phenotype-genotype relationships in these complex pathways.

Glioblastoma Combination Therapy Validation

The demonstrated synergy between UNC0379 and the Wee1 inhibitor adavosertib in a murine glioblastoma xenograft model [1] provides a strong rationale for using UNC0379 in preclinical studies aimed at developing novel adjuvant therapies for glioblastoma. This scenario is particularly relevant for researchers investigating strategies to overcome therapeutic resistance and improve outcomes in this aggressive brain cancer.

Epigenetic Suppression of Viral Replication

The finding that UNC0379 reduces HSV-1 genome accessibility by 2.6-fold and potently suppresses viral IE gene expression and reactivation [2] positions this compound as a valuable tool for exploring host-targeted antiviral strategies. Researchers in virology and infectious disease can utilize UNC0379 to study the epigenetic control of viral latency and lytic replication, potentially uncovering new avenues for therapeutic intervention against herpesviruses and other DNA viruses.

SETD8 in T-Cell Function and Immunotherapy

Recent evidence demonstrates that pharmacological inhibition of KMT5A/SETD8 with UNC0379 enhances the activation, cytotoxicity, and antitumor activity of human CD8+ T cells [3]. This novel finding supports the application of UNC0379 in research aimed at improving the efficacy of adoptive T-cell therapies, including CAR-T cells, for solid tumors by modulating the epigenetic landscape of effector T cells.

Application
Selection Property
Validation Focus
Chromatin regulation and DNA damage pathway studies
Substrate-competitive selectivity profile
H4K20me1 endpoint interpretation; off-target review
Glioblastoma combination model-response studies
Model-response endpoint context
Xenograft endpoint reproducibility; Wee1 inhibitor context
Host-targeted antiviral chromatin research
Chromatin accessibility assay context
HSV-1 IE gene transcription endpoints; model-transfer review
T-cell activation and adoptive cell research models
T-cell assay-response context
CD8+ T-cell activation endpoints; CAR-T model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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